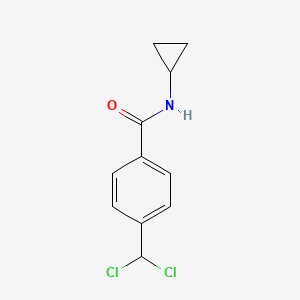
4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups, including an amino group, a thioxomethyl group, and a pyrazolinone ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions and could potentially have interesting biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino groups could participate in acid-base reactions, the thioxomethyl group could undergo redox reactions, and the pyrazolinone ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make this compound soluble in polar solvents. The size and shape of the molecule could influence its melting point and boiling point .Aplicaciones Científicas De Investigación
- Additionally, it demonstrates high antifungal activity against Candida glabrata and Candida albicans .
- Specifically, one derivative induced apoptosis in multiple human cell lines, including T47D breast cancer cells .
Antimicrobial Activity
Antinociceptive Properties
Anticancer Potential
Other Applications
Mecanismo De Acción
Direcciones Futuras
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in preclinical and clinical trials. Additionally, the compound could be used as a starting point for the synthesis of new analogs with improved properties .
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c1-14-18(19(26)25(24(14)2)17-6-4-3-5-7-17)23-20(27)22-13-12-15-8-10-16(21)11-9-15/h3-11H,12-13H2,1-2H3,(H2,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAIDNNHDQHRFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2375243.png)
![2-chloro-6-methyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B2375244.png)
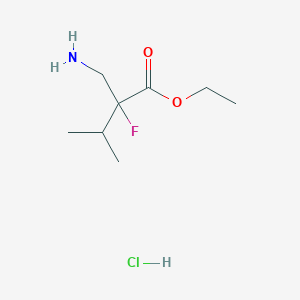
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2375246.png)
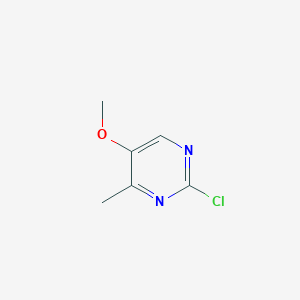
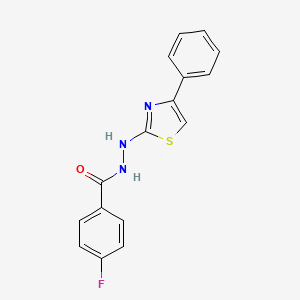

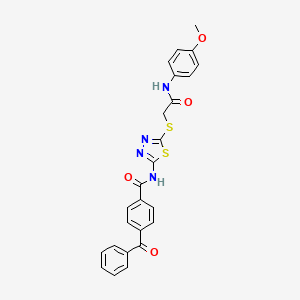
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)

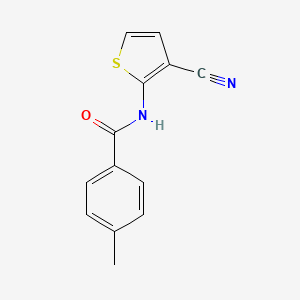
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)

